1-[4-(Diethylamino)phenyl]-1-(diethylcarbamothioyl)-3,3-diethylthiourea

Catalog No.
S14301934
CAS No.
73728-83-3
M.F
C20H34N4S2
M. Wt
394.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[4-(Diethylamino)phenyl]-1-(diethylcarbamothioyl...

CAS Number

73728-83-3

Product Name

1-[4-(Diethylamino)phenyl]-1-(diethylcarbamothioyl)-3,3-diethylthiourea

IUPAC Name

1-[4-(diethylamino)phenyl]-1-(diethylcarbamothioyl)-3,3-diethylthiourea

Molecular Formula

C20H34N4S2

Molecular Weight

394.6 g/mol

InChI

InChI=1S/C20H34N4S2/c1-7-21(8-2)17-13-15-18(16-14-17)24(19(25)22(9-3)10-4)20(26)23(11-5)12-6/h13-16H,7-12H2,1-6H3

InChI Key

ZPIPXXYNETUJHJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N(C(=S)N(CC)CC)C(=S)N(CC)CC

1-[4-(Diethylamino)phenyl]-1-(diethylcarbamothioyl)-3,3-diethylthiourea is a complex organic compound characterized by its unique structure that includes a diethylamino group, a thiourea moiety, and a phenyl ring. This compound belongs to the class of thioureas, which are known for their diverse biological activities and applications in medicinal chemistry. The molecular formula is C14_{14}H22_{22}N2_{2}S2_{2}, indicating the presence of two sulfur atoms, which contribute to its reactivity and potential biological effects.

Typical of thioureas, including:

  • Nucleophilic substitution: The nitrogen atoms in the thiourea can act as nucleophiles, allowing for substitution reactions with electrophiles.
  • Decomposition: Under certain conditions, thioureas can decompose to form isothiocyanates and amines.
  • Condensation reactions: The presence of the diethylcarbamothioyl group allows for condensation with aldehydes or ketones, forming thiazolidine derivatives.

These reactions are critical for synthesizing derivatives with enhanced biological activity or altered properties.

Thioureas, including 1-[4-(Diethylamino)phenyl]-1-(diethylcarbamothioyl)-3,3-diethylthiourea, have been studied for their various biological activities:

  • Antimicrobial properties: Some studies suggest that thiourea derivatives exhibit significant antimicrobial activity against various pathogens.
  • Anticancer effects: Research indicates potential anticancer properties due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells.
  • Enzyme inhibition: Thioureas can act as inhibitors of specific enzymes, which may be beneficial in treating diseases where enzyme activity is dysregulated.

The exact mechanisms of action and efficacy depend on the specific structural features of the compound and its derivatives.

Several synthetic routes can be employed to produce 1-[4-(Diethylamino)phenyl]-1-(diethylcarbamothioyl)-3,3-diethylthiourea:

  • Direct condensation: A common method involves the reaction between diethylamine and carbon disulfide to form diethylthiocarbamate, followed by coupling with an appropriate substituted phenyl amine.
  • Multi-step synthesis: Another approach may include the formation of intermediate compounds that are subsequently reacted to yield the final product. This method allows for greater control over the purity and yield of the desired compound.

Each method's choice depends on available reagents, desired yield, and purity requirements.

1-[4-(Diethylamino)phenyl]-1-(diethylcarbamothioyl)-3,3-diethylthiourea finds applications in several fields:

  • Pharmaceuticals: Due to its biological activities, it may serve as a lead compound for developing new drugs targeting microbial infections or cancer.
  • Agriculture: Its antimicrobial properties could be utilized in developing agricultural fungicides or bactericides.
  • Material Science: Thiourea derivatives are explored for their potential use in synthesizing polymers or as stabilizers in various chemical processes.

Interaction studies involving 1-[4-(Diethylamino)phenyl]-1-(diethylcarbamothioyl)-3,3-diethylthiourea often focus on its binding affinity with biological targets. Techniques such as molecular docking simulations and spectroscopic methods (e.g., NMR or UV-Vis spectroscopy) are commonly employed to elucidate these interactions. These studies help identify potential therapeutic targets and optimize the compound's pharmacological profile.

Several compounds share structural similarities with 1-[4-(Diethylamino)phenyl]-1-(diethylcarbamothioyl)-3,3-diethylthiourea. Here are some notable examples:

Compound NameStructureKey Features
1-PhenylthioureaC7_{7}H8_{8}N2_{2}SSimpler structure; used in organic synthesis
N,N-DiethylthioureaC6_{6}H14_{14}N2_{2}SSimilar amino group; studied for antifungal activity
1-[4-(Methylthio)phenyl]thioureaC10_{10}H12_{12}N2_{2}S2_{2}Contains a methylthio group; potential anticancer activity

Uniqueness

The uniqueness of 1-[4-(Diethylamino)phenyl]-1-(diethylcarbamothioyl)-3,3-diethylthiourea lies in its specific combination of diethyl groups and a phenyl ring that enhances its solubility and biological activity compared to simpler thioureas. This structural complexity may contribute to its distinct pharmacological properties and potential applications in drug development.

XLogP3

4.6

Hydrogen Bond Acceptor Count

3

Exact Mass

394.22248945 g/mol

Monoisotopic Mass

394.22248945 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

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